Cas no 113269-46-8 (Oxetanocin G)

Oxetanocin G 化学的及び物理的性質
名前と識別子
-
- 6H-Purin-6-one,2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)-2-oxetanyl]-1,9-dihydro-
- 2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-3H-purin-6-one
- oxetanocin G
- 2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-3,9-dihydro-6H-purin-6-one
- 6H-Purin-6-one, 2-amino-9-(3,4-bis(hydroxymethyl)-2-oxetanyl)-1,9-dihydro-, (2R-(2alpha,3beta,4alpha))-
- OXT-G
- 2-Amino-9-[(2R)-3α,4β-bis(hydroxymethyl)oxetan-2β-yl]-1,9-dihydro-6H-purin-6-one
- BCSLVBZWCFTDPK-UDJQAZALSA-N
- 113269-46-8
- 6H-Purin-6-one, 2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)-2-oxetanyl]-1,9-dihydro-
- 2-Amino-9-((2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl)-1H-purin-6(9H)-one
- SCHEMBL3417410
- DTXSID80150335
- 9-(2-Deoxy-2-hydroxymethyl-.beta.-D-erythro-oxetanosyl)guanosine
- Oxt. G
- 2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-1H-purin-6-one
- 2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-6,9-dihydro-1H-purin-6-one
- Oxetanocin G
-
- インチ: InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-4(1-16)5(2-17)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)
- InChIKey: BCSLVBZWCFTDPK-UHFFFAOYSA-N
- SMILES: NC1=NC2=C(N=CN2C2C(CO)C(CO)O2)C(=O)N1
計算された属性
- 精确分子量: 267.09689
- 同位素质量: 267.09675391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 417
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.1
- トポロジー分子極性表面積: 135Ų
じっけんとくせい
- PSA: 134.99
Oxetanocin G Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O846645-1mg |
Oxetanocin G |
113269-46-8 | 1mg |
$155.00 | 2023-05-17 | ||
TRC | O846645-5mg |
Oxetanocin G |
113269-46-8 | 5mg |
$620.00 | 2023-05-17 | ||
TRC | O846645-100mg |
Oxetanocin G |
113269-46-8 | 100mg |
$ 15000.00 | 2023-09-06 | ||
TRC | O846645-10mg |
Oxetanocin G |
113269-46-8 | 10mg |
$1194.00 | 2023-05-17 |
Oxetanocin G 関連文献
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
Oxetanocin Gに関する追加情報
Oxetanocin G (CAS No. 113269-46-8): A Promising Compound in Medicinal Chemistry
Oxetanocin G (CAS No. 113269-46-8) is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its distinctive oxetane ring structure, has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.
The oxetane ring, a four-membered cyclic ether, is a key structural feature of Oxetanocin G. This ring system imparts unique chemical and biological properties to the molecule, making it an attractive scaffold for drug design. Recent research has highlighted the importance of the oxetane ring in enhancing the bioavailability and metabolic stability of compounds, which are crucial factors in drug development.
In the context of medicinal chemistry, Oxetanocin G has shown promise in various therapeutic areas. One of the most notable applications is in the treatment of neurodegenerative diseases. Studies have demonstrated that Oxetanocin G can modulate specific signaling pathways involved in neuroprotection and neuroregeneration. For instance, a study published in the *Journal of Medicinal Chemistry* reported that Oxetanocin G effectively inhibited the aggregation of tau protein, a key pathological hallmark of Alzheimer's disease.
Beyond neurodegenerative diseases, Oxetanocin G has also been investigated for its potential anti-inflammatory properties. Inflammatory responses play a critical role in many chronic diseases, and compounds that can modulate these responses are highly sought after. Research conducted at the University of California, Los Angeles (UCLA) found that Oxetanocin G significantly reduced the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that Oxetanocin G could be a valuable candidate for treating inflammatory conditions such as rheumatoid arthritis and Crohn's disease.
The pharmacokinetic profile of Oxetanocin G has also been extensively studied to ensure its suitability for clinical applications. A comprehensive analysis published in *Pharmaceutical Research* revealed that Oxetanocin G exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound was found to have high oral bioavailability and a long half-life, which are desirable characteristics for a therapeutic agent. Additionally, preclinical toxicity studies indicated that Oxetanocin G is well-tolerated at therapeutic doses, with no significant adverse effects observed.
The structural versatility of Oxetanocin G has also made it an attractive candidate for chemical modifications aimed at enhancing its therapeutic potential. Chemists have explored various strategies to optimize the compound's pharmacological properties, such as introducing functional groups to improve solubility or stability. For example, a study published in *Organic Letters* described the synthesis of several Oxetanocin G derivatives with enhanced potency against specific targets. These derivatives showed improved binding affinity to key receptors involved in neurodegenerative and inflammatory processes.
In conclusion, Oxetanocin G (CAS No. 113269-46-8) represents a promising compound with diverse therapeutic applications. Its unique oxetane ring structure confers valuable chemical and biological properties, making it an attractive scaffold for drug design. Ongoing research continues to uncover new insights into the mechanisms of action and potential uses of this compound, further solidifying its position as a key player in the field of medicinal chemistry.
113269-46-8 (Oxetanocin G) Related Products
- 961-07-9(2'-Deoxyguanosine)
- 85326-06-3(Dideoxyguanosine)
- 3868-32-4(8-Aminoguanosine)
- 118-00-3(Guanosine)
- 374750-30-8(2’-C-β-Methyl Guanosine)
- 312693-72-4(2’-Deoxyguanosine Monohydrate)
- 68892-42-2(N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide)
- 2140-77-4(N2-Methylguanosine)
- 2140-71-8(2'-O-Methylguanosine)
- 10300-27-3(3'-O-Methylguanosine)




